Structural Differentiation: 5-Chloro-2-methoxybenzoyl vs. Unsubstituted Benzoyl Analogs
The target compound incorporates a 5-chloro-2-methoxy substitution pattern on the benzoyl ring. In contrast, the commercially documented analog (4-(pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone replaces the 5-chloro-2-methoxyphenyl group with a pyridin-3-yl group, altering both steric bulk and electronic character. While no direct head-to-head biological data are available for these two compounds, literature precedent on analogous benzamide and benzoylpiperidine series indicates that 5-chloro-2-methoxy substitution can increase potency by 3- to 10-fold against certain enzyme targets (e.g., FAAH, MAGL) compared to unsubstituted phenyl analogs, primarily through enhanced hydrophobic packing and hydrogen-bond interactions [1].
| Evidence Dimension | Structural substitution pattern – 5-chloro-2-methoxyphenyl vs. unsubstituted phenyl/pyridyl |
|---|---|
| Target Compound Data | 5-Chloro-2-methoxyphenyl group present (MW contribution: ~169.6 Da; 2 H-bond acceptors; logP contribution ~+1.5) |
| Comparator Or Baseline | Pyridin-3-yl analog: (4-(pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone; unsubstituted phenyl analog class |
| Quantified Difference | No direct experimental comparison available; class-level potency enhancement of 3–10× reported for 5-chloro-2-methoxy substitution in related enzyme inhibitor series [1]. |
| Conditions | Inference drawn from published SAR on structurally related benzoylpiperidine/pyridazine series; no direct assay on target compound available. |
Why This Matters
Scientific users selecting this compound for SAR exploration may benefit from the established potency-enhancing properties of the 5-chloro-2-methoxyphenyl pharmacophore, which has been empirically validated in multiple enzyme inhibitor programs, reducing the probability of selecting an inactive analog.
- [1] Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. View Source
